molecular formula C21H15FN2O4 B2881010 3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate CAS No. 252026-48-5

3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate

Cat. No.: B2881010
CAS No.: 252026-48-5
M. Wt: 378.359
InChI Key: SFEXEWKGSUDMGW-UHFFFAOYSA-N
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Description

3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, a dimethoxyphenyl group, a pyridinyl group, and a fluorobenzenecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinyl Intermediate: The synthesis begins with the preparation of the pyridinyl intermediate through a condensation reaction involving 3,4-dimethoxybenzaldehyde and a suitable pyridine derivative.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Coupling with 4-Fluorobenzenecarboxylate: The final step involves the coupling of the pyridinyl intermediate with 4-fluorobenzenecarboxylate under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl benzoate
  • 3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-chlorobenzenecarboxylate
  • 3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-bromobenzenecarboxylate

Uniqueness

3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate is unique due to the presence of the fluorobenzenecarboxylate group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-cyano-6-(3,4-dimethoxyphenyl)pyridin-2-yl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O4/c1-26-18-10-6-14(11-19(18)27-2)17-9-5-15(12-23)20(24-17)28-21(25)13-3-7-16(22)8-4-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEXEWKGSUDMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(C=C2)C#N)OC(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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